molecular formula C10H12F3NO2 B13044010 (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13044010
M. Wt: 235.20 g/mol
InChI Key: YZTCEJIOHNBDFP-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol compound of significant interest in advanced chemical and pharmaceutical research. Its molecular formula is C10H12F3NO2, and it has a molecular weight of 235.20 . The compound's structure features a stereochemically defined 1,2-aminoalcohol motif, a functional group known for its versatility as a building block and potential for chiral ligand application in asymmetric synthesis. A key structural feature is the presence of the 3-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy (-OCF3) group is a prominent pharmacophore in modern medicinal chemistry due to its strong electron-withdrawing nature and ability to enhance key properties like metabolic stability and membrane permeability . The strategic incorporation of fluorine-containing groups, such as the trifluoromethoxy group on the aromatic ring, makes this amino alcohol a valuable scaffold for constructing potential bioactive molecules . This compound is presented as a high-purity material for research applications only. It is intended for use in laboratory settings by qualified professionals for purposes such as method development, chemical synthesis, and basic scientific investigation. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this chemical in compliance with their institution's guidelines and local regulations.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1

InChI Key

YZTCEJIOHNBDFP-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically follows a multi-step organic synthesis approach, starting from substituted benzene derivatives with trifluoromethoxy substitution. The key synthetic steps include:

  • Starting Materials: Commercially available 3-(trifluoromethoxy)benzaldehyde or related trifluoromethoxy-substituted aromatic compounds serve as the aromatic precursor. The amino alcohol moiety is introduced via chiral amine or amino alcohol precursors.

  • Key Reaction - Reductive Amination: The primary synthetic step often involves reductive amination of the substituted benzaldehyde with a chiral amine or amino alcohol. This step forms the amino alcohol backbone while establishing the stereochemistry at the 1 and 2 positions.

  • Chiral Catalysts and Conditions: Asymmetric synthesis is achieved using chiral metal complexes or organocatalysts to induce stereoselectivity. Reaction conditions such as temperature, solvent (e.g., tetrahydrofuran or diethyl ether), and reaction time are optimized to maximize yield and enantiomeric excess.

  • Purification: The crude product is purified by chromatographic methods such as high-performance liquid chromatography (HPLC) or recrystallization to isolate the pure enantiomer with high optical purity.

Detailed Reaction Conditions and Pathways

A typical synthetic route can be summarized as follows:

Step Description Reagents/Conditions Outcome
1 Preparation of 3-(trifluoromethoxy)benzaldehyde Commercially available or synthesized via electrophilic substitution Aromatic aldehyde precursor
2 Reductive amination with chiral amine Chiral amine (e.g., (S)- or (R)-phenylethylamine), reducing agent (NaBH4, or catalytic hydrogenation), solvent (THF/Et2O), temperature control (0-25°C) Formation of amino alcohol intermediate with stereocenters
3 Purification Chromatography (HPLC), recrystallization Pure this compound

Enzymatic and Biocatalytic Approaches

Recent advances have demonstrated the use of biocatalysis for the preparation of chiral amino alcohols similar to this compound:

  • Multienzyme Cascade Reactions: Enzymatic cascades converting phenylalanine derivatives into amino alcohols have been reported with high enantioselectivity (>99% ee) and good isolated yields (81-92%). These reactions involve interconnected steps of oxidation, transamination, and reduction under mild aqueous conditions at moderate temperatures (~30°C).

  • Advantages: Enzymatic methods provide environmentally friendly routes with fewer side-products, high stereoselectivity, and potential scalability.

Industrial Production Considerations

For industrial scale synthesis:

  • Continuous Flow Reactors: Continuous flow technology is employed to enhance reaction control, improve heat and mass transfer, and increase throughput.

  • Catalyst Selection: Use of robust chiral catalysts that tolerate scale-up conditions while maintaining enantioselectivity.

  • Purification: Advanced chromatographic techniques such as preparative HPLC ensure product purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Challenges
Traditional Multi-step Organic Synthesis Reductive amination of trifluoromethoxybenzaldehyde with chiral amine; use of chiral catalysts Well-established; high enantiomeric purity achievable Requires careful control of reaction conditions; multi-step process
Enzymatic/Biocatalytic Synthesis Multienzyme cascades converting amino acid derivatives to amino alcohols High stereoselectivity; mild conditions; environmentally friendly Enzyme availability and stability; optimization needed for scale-up
Industrial Continuous Flow Synthesis Use of continuous reactors and optimized catalysts Scalable; efficient; reproducible Requires investment in flow equipment and process development

Research Findings and Analytical Data

  • Enantiomeric Excess: Synthesis methods consistently achieve enantiomeric excess greater than 98%, critical for biological activity.

  • Yields: Isolated yields range from 80% to over 90% depending on method and scale.

  • Analytical Techniques: Purity and stereochemistry are confirmed by HPLC, gas chromatography-flame ionization detection (GC-FID), and nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).

  • Molecular Data:

Property Value
Molecular Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
CAS Number 1213441-64-5
Stereochemistry (1S,2R)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The secondary alcohol group in (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Reagents like acyl chlorides or isocyanates are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Amides, ureas, or other substituted derivatives.

Scientific Research Applications

Drug Design and Development

The trifluoromethoxy group enhances the pharmacokinetic properties of compounds by improving their metabolic stability and bioavailability. Studies have shown that compounds containing this group can exhibit increased potency against various biological targets, including receptors involved in pain modulation and neuropharmacology.

  • Receptor Affinity : The incorporation of the trifluoromethoxy group has been linked to enhanced affinity for serotonin receptors, particularly the 5-hydroxytryptamine (5-HT) uptake inhibitors. Research indicates that this modification can increase potency significantly compared to non-fluorinated analogs .

Central Nervous System Modulation

Recent studies have explored the potential of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL as a modulator of opioid and dopamine receptors. The compound has been designed to optimize interactions with these systems, potentially leading to new treatments for pain and mood disorders.

  • Dopaminergic Activity : The compound has been investigated for its ability to selectively target dopamine D3 receptors, which are implicated in addiction and mood regulation. Enhanced selectivity for D3 over D2 receptors may reduce side effects associated with broader dopamine receptor modulation .

Case Study 1: Analgesic Properties

A study focusing on the analgesic effects of compounds similar to this compound demonstrated significant pain relief in animal models through modulation of opioid receptors. The findings suggest that this compound could be a candidate for developing new analgesics with fewer side effects compared to traditional opioids.

Case Study 2: Antibacterial Activity

Fluorinated compounds have shown varying degrees of antibacterial activity. In vitro studies indicated that derivatives of this compound exhibited moderate activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Table: Summary of Applications

Application AreaDescriptionKey Findings
Drug DesignEnhances metabolic stability and bioavailabilityIncreased potency against serotonin receptors
CNS ModulationTargets opioid and dopamine receptorsSelective D3 receptor affinity reduces side effects
Analgesic PropertiesPotential new analgesic candidateSignificant pain relief in animal models
Antibacterial ActivityModerate activity against Gram-positive bacteriaPotential treatment for bacterial infections

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. The amino group can form hydrogen bonds, while the secondary alcohol group can participate in various interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below summarizes key structural differences and inferred properties among the target compound and its analogs:

Compound Name Substituent (Position) Electronic Effect Molecular Weight Key Inferred Properties
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL (Target) 3-(trifluoromethoxy)phenyl Strong electron-withdrawing Not reported Enhanced metabolic stability, polar
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl)phenyl Electron-donating (alkyl group) 207.32 (C₁₃H₂₁NO) High lipophilicity, steric bulk
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio)phenyl Strong electron-withdrawing 257.27 (C₁₀H₁₂F₃NOS) Increased acidity, potential thiol interactions
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-chloro-4-(trifluoromethyl)phenyl Electron-withdrawing (halogen + CF₃) 253.65 (C₁₀H₁₁ClF₃NO) Steric hindrance at 2-position, dual electron withdrawal
Key Observations:

Trifluoromethoxy vs. Both groups confer metabolic stability, but -SCF₃ may engage in unique sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Positional Effects :

  • The 3-substituted trifluoromethoxy group in the target may allow better steric accommodation in receptor pockets compared to 4-substituted analogs like .
  • The 2-chloro substituent in introduces steric hindrance, which could limit binding to flat aromatic receptors.

Stereochemical and Pharmacological Implications

  • Stereochemistry: The (1S,2R) configuration in the target compound likely enhances enantioselective binding to biological targets, as seen in related β-adrenoceptor ligands .
  • Amino Group Modifications: Unlike N,N-dimethylated analogs (e.g., ), the primary amino group in the target may improve hydrogen-bonding capacity, critical for receptor affinity.

Biological Activity

(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique trifluoromethoxy group. This compound is structurally characterized by a phenyl ring substituted with a trifluoromethoxy group and an amino alcohol moiety. Its molecular formula is C10H12F3NO2C_{10}H_{12}F_3NO_2, and it has a molecular weight of 235.2 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can bind to specific proteins or enzymes, influencing their activity through mechanisms such as:

  • Hydrogen bonding : The amino alcohol moiety can form hydrogen bonds with target proteins, stabilizing the interaction.
  • Electrostatic interactions : The charged nature of the amino group allows for electrostatic attractions with negatively charged residues in proteins.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Antidepressant Activity

Studies have shown that the trifluoromethyl group can significantly enhance the potency of compounds in inhibiting serotonin uptake. For instance, modifications to the structure can lead to increased inhibition of 5-hydroxytryptamine (5-HT) uptake, suggesting potential antidepressant properties .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial properties. A related study indicated that certain trifluorinated compounds demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging between 3.12 and 12.5 μg/mL .

Anticancer Potential

The incorporation of trifluoromethoxy groups has been associated with improved anticancer activity in various compounds. A review highlighted that drugs containing this moiety have shown synergistic effects when combined with other therapeutic agents, enhancing their efficacy against resistant cancer types .

Case Study 1: Antidepressant Efficacy

A recent study evaluated several derivatives of this compound for their antidepressant potential. The results indicated that compounds with the trifluoromethoxy substitution exhibited significantly higher binding affinities for serotonin transporters compared to non-fluorinated analogs, supporting their potential use as antidepressants.

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, researchers synthesized a series of trifluorinated chalcones derived from similar structures. The results demonstrated promising antibacterial activity against clinical isolates of Staphylococcus aureus, suggesting that modifications to the amino alcohol framework could yield potent new antimicrobial agents .

Data Summary

PropertyValue
Molecular Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
CAS Number 1213441-64-5
Biological Activities Antidepressant, Antimicrobial
Potential Applications Drug development in psychiatry and infectious diseases

Q & A

Q. What are the key considerations for optimizing the synthesis of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL?

Methodological Answer: Synthesis optimization should focus on stereochemical control, reagent selection, and purification. For chiral resolution, asymmetric catalysis or chiral auxiliaries (e.g., Evans oxazolidinones) can ensure the desired (1S,2R) configuration . Reaction monitoring via TLC or HPLC is critical to minimize byproducts. Post-synthesis purification using column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization improves yield and enantiomeric excess (>99% e.e.) . Safety protocols for handling fluorinated intermediates (e.g., trifluoromethoxy groups) must align with GHS guidelines, including proper ventilation and PPE .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

Methodological Answer: 1H and 13C NMR are essential for verifying stereochemistry and functional groups. Key features include:

  • Trifluoromethoxy group : A singlet in 19F NMR at ~-55 ppm .
  • Amino and hydroxyl protons : Broad signals at δ 1.5–3.0 ppm (amino) and δ 4.0–5.0 ppm (hydroxyl), with coupling constants (e.g., 2JH-F ≈ 47 Hz) confirming stereochemical assignments .
  • Aromatic protons : Multiplicity patterns (e.g., meta-substitution on the phenyl ring) at δ 7.2–7.4 ppm . Advanced techniques like COSY and NOESY can resolve spatial relationships between protons .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile trifluoromethoxy derivatives (H335 hazard) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictory stereochemical data in this compound?

Methodological Answer: Conflicting NMR or crystallographic data may arise from dynamic effects (e.g., rotameric equilibria). Use DFT calculations (e.g., Gaussian or ORCA) to model low-energy conformers and predict coupling constants (2JH-F, 3JHH) . Compare computed NMR chemical shifts with experimental data using tools like ACD/Labs or MNova. For crystallographic ambiguity, refine X-ray data with software like SHELXL and validate via R-factor analysis .

Q. What strategies can mitigate racemization during derivatization of the amino and hydroxyl groups?

Methodological Answer: Racemization risks increase under acidic/basic conditions. Use mild protecting groups:

  • Amino group : Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyl chloroformate) under pH 7–8 .
  • Hydroxyl group : TBS (tert-butyldimethylsilyl chloride) or acetyl (acetic anhydride) . Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection .

Q. How can in vitro assays evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity (KD) .
  • Enzyme inhibition : Conduct kinetic assays (e.g., fluorogenic substrates for hydrolytic enzymes) with IC50 determination .
  • Cellular uptake : Radiolabel the compound (e.g., 3H or 14C) and quantify intracellular accumulation via scintillation counting .

Q. What analytical techniques are recommended for resolving conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: Contradictory solubility profiles may stem from polymorphic forms or hydration. Characterize via:

  • DSC/TGA : Identify polymorph transitions or hydrate formation .
  • PXRD : Compare diffraction patterns with known crystal structures .
  • Solubility parameter calculation : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

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